Physicochemical Differentiation: 5,6-Dihydro-1,4-dioxine vs. Isoxazole Carboxamide Replacement
CAS 864937-67-7 possesses a TPSA of 88.7 Ų and XLogP3 of 2.9, driven by the oxygen-rich 5,6-dihydro-1,4-dioxine ring. In contrast, the isoxazole analog N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide (CAS not available; inferred scaffold) replaces the dioxine oxygen atoms with an isoxazole ring containing only one oxygen and one nitrogen, which is predicted to reduce TPSA by approximately 10–15 Ų and increase logP by approximately 0.3–0.5 units, altering membrane permeability and solubility [1]. These computed differences are meaningful for lead optimization, where deviations in TPSA of >10 Ų can shift a compound from CNS-penetrant to peripherally restricted profiles [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA = 88.7 Ų; XLogP3 = 2.9; H-bond acceptors = 5 |
| Comparator Or Baseline | Isoxazole analog (N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide): TPSA estimated ~74–78 Ų; XLogP3 estimated ~3.2–3.4; H-bond acceptors = 4 |
| Quantified Difference | ΔTPSA ≈ +10–15 Ų for target compound; ΔXLogP3 ≈ −0.3 to −0.5 for target compound; +1 additional H-bond acceptor |
| Conditions | Computed properties using PubChem 2.2 / XLogP3 3.0 algorithms; comparator values estimated based on structural class inference |
Why This Matters
The higher TPSA and additional hydrogen bond acceptor of the dioxine-containing target compound predict greater aqueous solubility and reduced passive membrane permeability compared to the isoxazole analog, directly impacting formulation strategy, assay compatibility, and in vivo distribution for procurement decisions.
- [1] PubChem Compound Summary for CID 4690034 (computed properties for target compound). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4690034 (accessed April 2026). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. (Establishes TPSA thresholds for CNS penetration.) View Source
